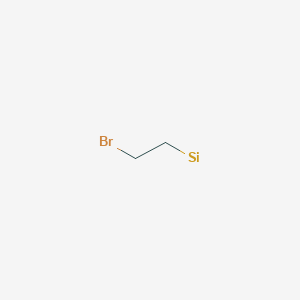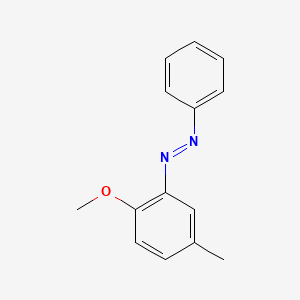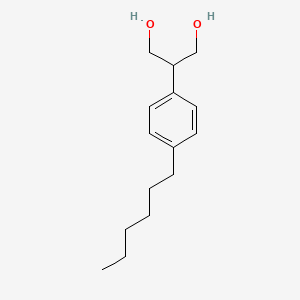
Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro- is a complex organic compound known for its unique structure and properties This compound belongs to the class of oxirenes, which are characterized by an oxygen atom incorporated into a three-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro- typically involves the oxidation of alkenes. One common method is the epoxidation of alkenes using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA). This reaction proceeds through a concerted mechanism, forming an oxacyclopropane ring, which can be further hydrolyzed to yield the diol .
Industrial Production Methods
Industrial production of this compound may involve the use of more stable and scalable oxidizing agents, such as magnesium monoperoxyphthalate (MMPP). The reaction is usually carried out in nonaqueous solvents like chloroform or acetone to prevent hydrolysis of the epoxide ring .
Analyse Chemischer Reaktionen
Types of Reactions
Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the oxirene ring to more stable forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids (e.g., MCPBA) in nonaqueous solvents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products of these reactions include various epoxides, diols, and substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Wirkmechanismus
The mechanism of action of Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro- involves its interaction with molecular targets through its reactive oxirene ring and hydroxyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially disrupting their normal functions. The compound’s ability to undergo various chemical transformations also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-2,3-diol: Another oxirene compound with a naphthalene backbone.
Octahydro-2,5-methano-2H-indeno[1,2-b]oxirene: A related compound with a different ring structure.
Uniqueness
Hexaceno(1,2-b)oxirene-2,3-diol, 1a,2,3,15b-tetrahydro- is unique due to its hexacene backbone, which imparts distinct electronic properties and reactivity. This makes it particularly valuable for applications in materials science and medicinal chemistry .
Eigenschaften
| 75921-62-9 | |
Molekularformel |
C26H18O3 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
7-oxaheptacyclo[13.12.0.03,13.05,11.06,8.017,26.019,24]heptacosa-1(27),2,4,11,13,15,17,19,21,23,25-undecaene-9,10-diol |
InChI |
InChI=1S/C26H18O3/c27-23-21-11-19-9-17-7-15-5-13-3-1-2-4-14(13)6-16(15)8-18(17)10-20(19)12-22(21)25-26(29-25)24(23)28/h1-12,23-28H |
InChI-Schlüssel |
ODADCWHSXKZZSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C4C=C5C=C6C7C(O7)C(C(C6=CC5=CC4=CC3=CC2=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)



